molecular formula C16H36N2S B13144309 N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine

N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine

Katalognummer: B13144309
Molekulargewicht: 288.5 g/mol
InChI-Schlüssel: OMPYXRIISRBAIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine: is an organic compound with a complex structure that includes both amine and thiohydroxylamine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine typically involves the reaction of dibutylamine with sulfur-containing reagents under controlled conditions. One common method involves the reaction of dibutylamine with sulfur monochloride (S2Cl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out at a temperature range of 50-70°C, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the compound into simpler amines or thiols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino or thiohydroxylamine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiohydroxylamine group is particularly reactive and can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dibutylethanolamine: Similar structure but with an ethanolamine group instead of thiohydroxylamine.

    N,N-Dibutyl-1,3-propanediamine: Contains a propanediamine group, differing in the length of the carbon chain and functional groups.

Uniqueness: N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine is unique due to its combination of amine and thiohydroxylamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C16H36N2S

Molekulargewicht

288.5 g/mol

IUPAC-Name

N-butyl-N-(dibutylamino)sulfanylbutan-1-amine

InChI

InChI=1S/C16H36N2S/c1-5-9-13-17(14-10-6-2)19-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3

InChI-Schlüssel

OMPYXRIISRBAIC-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)SN(CCCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.